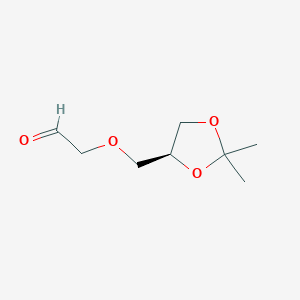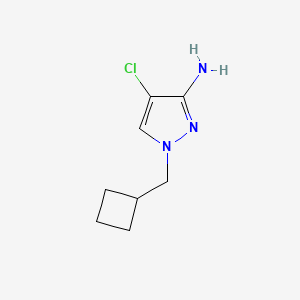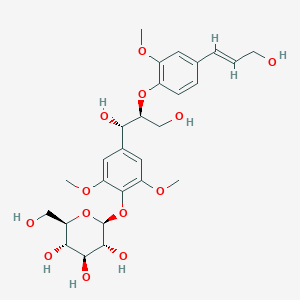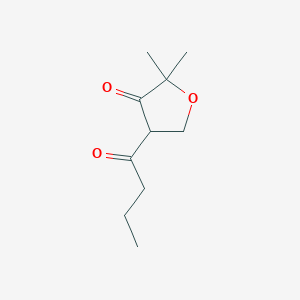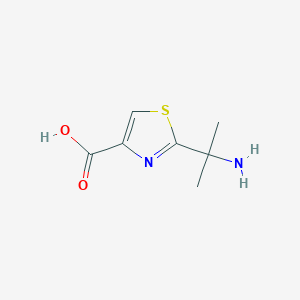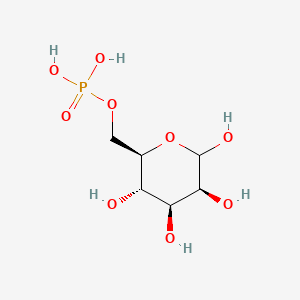
Mannose-6-phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
D-mannopyranose,6-(dihydrogenphosphate) is a phosphorylated sugar derivative, specifically a form of D-mannose 6-phosphate. It is a key intermediate in various biochemical pathways and plays a significant role in cellular metabolism. The compound is often involved in the glycosylation processes and is crucial for the proper functioning of lysosomal enzymes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
D-mannopyranose,6-(dihydrogenphosphate) can be synthesized through the phosphorylation of D-mannose. One common method involves the use of phosphoric acid or phosphoryl chloride in the presence of a catalyst. The reaction typically occurs under mild conditions to prevent degradation of the sugar molecule .
Industrial Production Methods
Industrial production of D-mannopyranose,6-(dihydrogenphosphate) often involves enzymatic processes. Enzymes such as mannose kinase can catalyze the phosphorylation of D-mannose to produce the desired compound. This method is preferred due to its specificity and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
D-mannopyranose,6-(dihydrogenphosphate) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form D-mannonic acid.
Reduction: Reduction reactions can convert it back to D-mannose.
Substitution: Phosphate groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include nitric acid and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides in the presence of a base.
Major Products Formed
Oxidation: D-mannonic acid.
Reduction: D-mannose.
Substitution: Various alkylated or acylated derivatives of D-mannopyranose.
Applications De Recherche Scientifique
D-mannopyranose,6-(dihydrogenphosphate) has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex carbohydrates and glycosides.
Biology: Plays a role in glycosylation processes and is essential for the proper functioning of lysosomal enzymes.
Medicine: Involved in enzyme replacement therapies for lysosomal storage diseases.
Industry: Used in the production of bio-based chemicals and pharmaceuticals
Mécanisme D'action
D-mannopyranose,6-(dihydrogenphosphate) exerts its effects primarily through its role in glycosylation. It acts as a substrate for enzymes involved in the addition of mannose-6-phosphate tags to lysosomal enzymes. These tags are recognized by this compound receptors, which facilitate the transport of enzymes to lysosomes. This process is crucial for the degradation of macromolecules within lysosomes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- D-mannose 6-phosphate
- β-D-mannose 6-phosphate
- α-D-mannose 6-phosphate
Uniqueness
D-mannopyranose,6-(dihydrogenphosphate) is unique due to its specific role in the glycosylation of lysosomal enzymes. Unlike other phosphorylated sugars, it is specifically recognized by mannose-6-phosphate receptors, making it essential for lysosomal enzyme targeting .
Propriétés
Formule moléculaire |
C6H13O9P |
|---|---|
Poids moléculaire |
260.14 g/mol |
Nom IUPAC |
[(2R,3S,4S,5S)-3,4,5,6-tetrahydroxyoxan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C6H13O9P/c7-3-2(1-14-16(11,12)13)15-6(10)5(9)4(3)8/h2-10H,1H2,(H2,11,12,13)/t2-,3-,4+,5+,6?/m1/s1 |
Clé InChI |
NBSCHQHZLSJFNQ-QTVWNMPRSA-N |
SMILES isomérique |
C([C@@H]1[C@H]([C@@H]([C@@H](C(O1)O)O)O)O)OP(=O)(O)O |
SMILES canonique |
C(C1C(C(C(C(O1)O)O)O)O)OP(=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Methyl-7-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13060272.png)


![tert-Butyl(2R)-2-[(aminooxy)methyl]piperidine-1-carboxylate](/img/structure/B13060300.png)
